molecular formula C16H24N2O4 B2694349 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1351645-25-4

3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2694349
CAS No.: 1351645-25-4
M. Wt: 308.378
InChI Key: ONNURJYKZPTZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic urea derivative of interest in medicinal chemistry and biological research. Urea-based compounds are frequently investigated for their ability to act as enzyme inhibitors or receptor antagonists, often through key hydrogen-bonding interactions facilitated by the urea moiety . The structure of this compound, which incorporates a 4-methoxyphenyl group, is a common pharmacophore found in molecules studied for modulating various biological pathways . The tetrahydro-2H-pyran-4-yl)methanol component may influence the compound's solubility and pharmacokinetic properties. This molecule serves as a valuable chemical building block for researchers developing novel small-molecule probes and inhibitors, particularly in oncology and immunology, where urea derivatives have shown significant potential . This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-14-4-2-13(3-5-14)6-9-17-15(19)18-12-16(20)7-10-22-11-8-16/h2-5,20H,6-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNURJYKZPTZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the hydroxyoxane and methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Hydroxyoxane Intermediate Preparation: The hydroxyoxane ring can be synthesized through the hydroxylation of an oxane precursor under controlled conditions.

    Methoxyphenyl Intermediate Preparation: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Coupling Reaction: The hydroxyoxane and methoxyphenyl intermediates are coupled using a urea-forming reaction, often involving the use of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the hydroxyoxane ring can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in

Biological Activity

3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyoxane moiety and a methoxyphenyl group. Understanding the biological activity of this compound is essential for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O6\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{6}

This structure includes:

  • A hydroxyoxane ring that contributes to its biological interactions.
  • A methoxyphenyl group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of intermediates through controlled reactions such as hydroxylation and Friedel-Crafts alkylation. The final coupling reaction yields the target compound with high purity and yield.

The mechanism of action for this compound involves several potential pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, influencing cellular signaling processes.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxy group is known to enhance electron-donating ability, which can neutralize free radicals .

Anti-inflammatory Properties

Studies have shown that derivatives of urea compounds can exhibit anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Potential

Some studies suggest that related compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .

Data Table: Biological Activities

Activity Mechanism Reference
AntioxidantNeutralizes free radicals
Anti-inflammatoryInhibition of cytokines
AnticancerInduces apoptosis; inhibits tumor growth

Case Studies

  • Case Study on Antioxidant Activity
    A study evaluated the antioxidant capacity of various urea derivatives, including this compound. The results demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Case Study on Anti-inflammatory Effects
    In an animal model, administration of this compound led to a marked decrease in inflammation markers following induced arthritis. This suggests its potential as an anti-inflammatory agent, warranting further investigation into its clinical applications.
  • Case Study on Anticancer Activity
    In vitro studies using cancer cell lines showed that treatment with this compound resulted in significant cell death compared to controls. Further mechanistic studies are needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Urea Derivatives
  • N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide (): This compound replaces the urea group with an amide (-CONH-) linkage. The piperidine and pyridine substituents may enhance lipophilicity, contrasting with the hydroxyoxane group in the target compound, which likely improves aqueous stability .
Triazolone Derivatives
  • 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (): This triazolone derivative shares the 4-methoxyphenylethyl chain but replaces the urea with a triazolone ring. Triazolones are known for antimicrobial and antitumor activities due to their planar, aromatic structure, which facilitates intercalation or enzyme inhibition.

Substituted Aromatic Ethylamine Analogues

  • 1-(4-Methoxyphenyl)-N-methylpropan-2-amine () and N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide (): These compounds feature ethylamine backbones with 4-methoxyphenyl groups. The absence of urea or oxane substituents in these molecules results in lower molecular complexity and polarity.

Structural and Pharmacokinetic Comparison Table

Compound Key Functional Groups Molecular Weight (g/mol) Potential Activity Key Differences
3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea Urea, hydroxyoxane, 4-methoxyphenylethyl ~336.4 (calculated) Enzyme inhibition, antimicrobial High polarity due to urea and hydroxyoxane
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone, 4-methoxyphenylethyl ~353.4 Antimicrobial, antitumor Aromatic triazolone vs. urea
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide Amide, piperidine, pyridine ~317.4 CNS modulation Amide vs. urea; increased lipophilicity
1-(4-Methoxyphenyl)-N-methylpropan-2-amine Ethylamine, 4-methoxyphenyl ~179.2 Adrenergic/serotonergic activity Simpler structure; lacks urea/oxane moieties

Research Findings and Implications

  • Solubility : The hydroxyoxane moiety likely improves aqueous solubility relative to purely aromatic analogues (e.g., triazolones or ethylamines), which may have higher logP values .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea, and how can purity be optimized?

  • Methodology : Utilize coupling reactions involving urea precursors and functionalized tetrahydrofuran/phenethyl intermediates. For example, SKF-96365 ( ) employs a 4-methoxyphenethyl group synthesized via imidazole coupling, which can be adapted. Purity optimization requires HPLC ( ) or column chromatography, validated by NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies using HPLC to monitor degradation products. For structural confirmation, employ X-ray crystallography (as in for similar urea derivatives) or FT-IR to track functional group integrity. Solubility in polar/nonpolar solvents (e.g., DMSO, ethanol) should be tested for assay compatibility .

Q. What analytical techniques are critical for confirming the identity of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., ) with 2D-NMR (COSY, HSQC) to resolve stereochemistry. Compare retention times against reference standards (e.g., USP protocols in ) .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved?

  • Methodology : Validate receptor interactions (e.g., GPCRs in ) using competitive binding assays (e.g., radioligand displacement) and functional assays (cAMP or calcium flux). Cross-validate with computational docking studies (e.g., molecular dynamics simulations) to reconcile discrepancies between in vitro and in silico results .

Q. What strategies are effective for identifying off-target effects in cellular models?

  • Methodology : Employ proteome-wide profiling (e.g., thermal shift assays) or kinase/ion channel panels ( ). Use CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., TRPC channels inhibited by SKF-96365) to isolate mechanisms .

Q. How can researchers design dose-response studies to account for this compound’s metabolic instability?

  • Methodology : Pre-treat liver microsomes or use hepatocyte co-cultures to assess metabolic half-life ( ). Adjust dosing intervals in animal models based on pharmacokinetic profiling (Cmax, AUC) via LC-MS/MS .

Q. What computational approaches are suitable for predicting this compound’s metabolite profile?

  • Methodology : Use software like Meteor (Lhasa Limited) or GLORYx for in silico metabolite prediction, cross-referenced with exact mass data ( ) to identify phase I/II metabolites. Validate with in vitro CYP450 inhibition assays .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidance : Refer to GHS-compliant SDS sheets (e.g., CAMEO database in ) for toxicity data. Use fume hoods for synthesis, and store aliquots in inert atmospheres (argon) to prevent oxidation. Dispose of waste via EPA-approved protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.